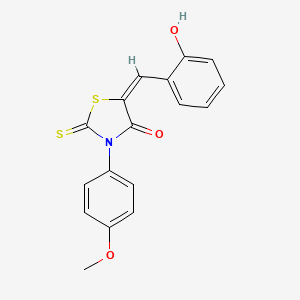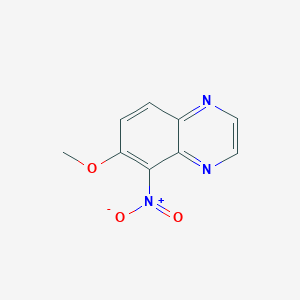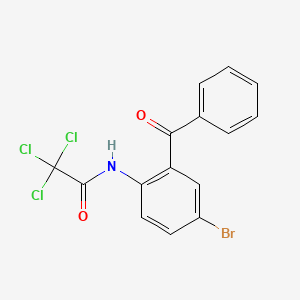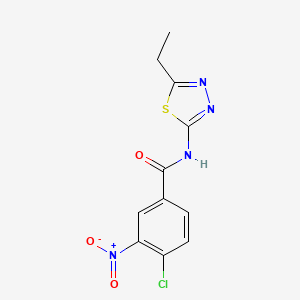![molecular formula C16H23NO6 B11711712 ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate is a compound that belongs to the class of esters and is often used in organic synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound also contains a dihydroxyphenyl group, which can participate in various chemical reactions due to the presence of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate typically involves the protection of the amine group with a Boc group, followed by esterification. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using ethanol and a catalyst such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the dihydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amines
Applications De Recherche Scientifique
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, where different functional groups need to be protected and deprotected at various stages .
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate can be compared with other Boc-protected amino acid esters:
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Lacks the dihydroxy groups, making it less reactive in oxidation reactions.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate: Contains only one hydroxyl group, leading to different reactivity patterns.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-methylenedioxyphenyl)propanoate: Contains a methylenedioxy group, which can undergo different types of reactions compared to the dihydroxyphenyl group.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H23NO6 |
|---|---|
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO6/c1-5-22-14(20)11(17-15(21)23-16(2,3)4)8-10-6-7-12(18)13(19)9-10/h6-7,9,11,18-19H,5,8H2,1-4H3,(H,17,21)/t11-/m0/s1 |
Clé InChI |
FSCMYTHHJWTQSP-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)



![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)


![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)

![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
